(3-Chloro-2-propoxyphenyl)amine
CAS No.:
Cat. No.: VC17831141
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12ClNO |
---|---|
Molecular Weight | 185.65 g/mol |
IUPAC Name | 3-chloro-2-propoxyaniline |
Standard InChI | InChI=1S/C9H12ClNO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3 |
Standard InChI Key | RFLDOQIDWKWABE-UHFFFAOYSA-N |
Canonical SMILES | CCCOC1=C(C=CC=C1Cl)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a phenyl ring with three distinct substituents:
-
A chlorine atom at the 3-position, imparting electrophilic reactivity.
-
A propoxy group (-OCHCHCH) at the 2-position, contributing to steric effects and hydrophobic interactions.
-
A primary amine (-NH) at the 1-position, enabling participation in condensation and nucleophilic substitution reactions .
The three-dimensional conformation reveals a planar aromatic ring with the propoxy chain adopting a staggered configuration to minimize steric hindrance .
Table 1: Key Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 185.65 g/mol | |
CAS Number | 130566-29-9 | |
Hydrochloride CAS Number | 1185057-51-5 |
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of (3-chloro-2-propoxyphenyl)amine typically involves a multi-step process:
-
Chlorination: Introduction of chlorine to a pre-functionalized phenyl ring using reagents like or under anhydrous conditions.
-
Propoxylation: Etherification with 1-bromopropane in the presence of a base (e.g., KCO) at 60–80°C .
-
Nitro Reduction: Reduction of a nitro precursor to the amine using catalytic hydrogenation (H, Pd/C) or chemical reductants (e.g., SnCl) .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Chlorination | , 40°C, 6h | 78% |
Propoxylation | 1-Bromopropane, KCO, DMF | 85% |
Reduction | H (1 atm), 10% Pd/C, EtOH | 92% |
Reactivity and Functionalization
The amine group participates in Schiff base formation with aldehydes/ketones, while the chlorine atom enables nucleophilic aromatic substitution (e.g., with amines or alkoxides) . The propoxy chain can undergo oxidation to carboxylic acids using KMnO under acidic conditions.
Biological and Pharmacological Applications
Protein Interaction Studies
(3-Chloro-2-propoxyphenyl)amine is employed to study enzyme inhibition, particularly targeting tyrosine kinases and G-protein-coupled receptors (GPCRs). Its chloro and propoxy groups enhance binding affinity to hydrophobic pockets in protein active sites .
Physical and Chemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and ethanol; poorly soluble in water .
-
Stability: Stable under inert atmospheres but susceptible to oxidative degradation in the presence of light or moisture .
Spectroscopic Data
-
IR: N-H stretch (3300–3400 cm), C-Cl (550–600 cm).
-
NMR (): δ 6.8–7.2 (aromatic protons), δ 3.8 (OCH), δ 1.2 (CH) .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in synthesizing antidepressants and anticancer agents via reductive amination or Ullmann coupling .
Material Science
Serves as a monomer in conductive polymers and epoxy resins, leveraging its aromatic rigidity and amine reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume